molecular formula C30H48N2O6 B1664308 A-216546 free base CAS No. 212481-66-8

A-216546 free base

Cat. No. B1664308
M. Wt: 532.7 g/mol
InChI Key: OAEWNSKRLBVVBV-QSEAXJEQSA-N
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Description

A-216546 free base is a chemical compound with the molecular formula C30H48N2O6 . It has an average mass of 532.712 Da and a monoisotopic mass of 532.351257 Da . It is also known as ABT-546 .


Molecular Structure Analysis

The molecular structure of A-216546 free base is represented by the formula C30H48N2O6 . Unfortunately, the detailed structural analysis is not available in the search results.

Scientific Research Applications

  • Database of p53 Gene Somatic Mutations in Human Tumors and Cell Lines : This database compiles over 2,500 mutations in the p53 gene from human tumors and tumor cell lines, available in electronic form and continuously updated (Hollstein et al., 1994).

  • All Your Base A Fast and Accurate Probabilistic Approach to Base Calling

    : This paper introduces a statistical model for sequencing, improving the accuracy of base calls in Illumina sequencers, especially for error-free reads (Massingham & Goldman, 2012).

  • Freebase A Collaboratively Created Graph Database for Structuring Human Knowledge

    : Freebase is a tuple database used to structure general human knowledge, containing a vast amount of data and providing public access through an API (Bollacker et al., 2008).

  • Practical Aspects of Free-Energy Calculations A Review

    : This review discusses the components of free-energy calculations in classical molecular dynamics simulations, highlighting their application in various research areas (Hansen & van Gunsteren, 2014).

  • BASE - 2nd Generation Software for Microarray Data Management and Analysis : BASE is a local microarray data repository and analysis application, facilitating systematic use of collected data and analysis in microarray experiments (Vallon-Christersson et al., 2009).

  • Objective and Conceptual Design of Data-Free-Way System (Distributed Data Base for Advanced Nuclear Materials) : This paper outlines the design of a distributed data base for advanced nuclear materials, emphasizing the importance of data sharing and networking (Fujita et al., 1991).

properties

IUPAC Name

(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N2O6/c1-7-10-13-31(14-11-8-2)26(33)19-32-18-22(21-15-24(36-6)28-25(16-21)37-20-38-28)27(29(34)35)23(32)17-30(4,5)12-9-3/h15-16,22-23,27H,7-14,17-20H2,1-6H3,(H,34,35)/t22-,23+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEWNSKRLBVVBV-QSEAXJEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A-216546 free base

CAS RN

212481-66-8
Record name A-216546 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212481668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3R,4S)-1-[(dibutylcarbamoyl)methyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-dioxaindan-5-yl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name A-216546 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN03VLW8WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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